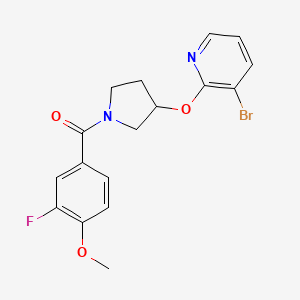

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O3/c1-23-15-5-4-11(9-14(15)19)17(22)21-8-6-12(10-21)24-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSJQNVGIDFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Bromopyridine Moiety: This step often involves nucleophilic substitution reactions where a bromine atom is introduced to the pyridine ring.

Attachment of the Fluoro-Methoxyphenyl Group: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromopyridine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone may be investigated for its potential as a pharmacophore. Compounds with similar structures have shown activity against various biological targets .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Key Similarities :

- Halogenation: Bromine (pyridine) and fluorine (phenyl) are present in the target compound and analogs like 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone (618383-52-1), which shares the (3-fluoro-4-methoxyphenyl)methanone group but replaces pyrrolidinyloxy pyridine with a thienopyridine core .

- Methoxy Groups: The 4-methoxyphenyl moiety is recurrent in analogs such as 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone (), where it enhances solubility and metabolic stability.

Key Differences :

- Core Heterocycles: The target compound’s pyrrolidine-pyridine scaffold contrasts with thienopyridine (), pyrazolo-pyrimidine (–7), and chromenone () cores in analogs. These differences impact conformational flexibility and target selectivity.

- Functional Group Positioning : The 3-bromo substituent on pyridine in the target compound is distinct from 4-bromo or trifluoromethyl groups in analogs (e.g., 618383-52-1), altering steric and electronic interactions .

Physicochemical Properties

Notes:

- The target compound’s molecular weight (~435.3) is lower than thienopyridine analogs (~518.8) due to the absence of a trifluoromethyl group .

- Melting points for pyrazolo-pyrimidine analogs (193–306°C) suggest higher crystallinity compared to the target compound, likely due to rigid cores .

- Predicted LogP values indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets.

Biological Activity

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone , often referred to as Compound X, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Compound X features a complex structure comprising a pyrrolidine ring, a brominated pyridine moiety, and a fluorinated methoxyphenyl group. The molecular formula is , with a molecular weight of 329.19 g/mol. The presence of halogens and heteroatoms suggests unique reactivity and potential biological interactions.

Biological Activity

The biological activity of Compound X can be assessed through various pharmacological assays. Compounds with similar structures have shown promising results in several areas:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, particularly those containing halogen substituents like bromine and fluorine, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrrolidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |

| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |

| Difluorophenyl Compounds | Fluorinated phenyl groups | Antitumor activity |

The combination of brominated and difluorinated components in Compound X may enhance its efficacy against microbial strains compared to other compounds lacking such modifications.

Anticancer Potential

The structural characteristics of Compound X suggest potential anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For example, some pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

Synthesis

The synthesis of Compound X can be achieved through established methodologies involving chemodivergent approaches. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing α-bromoketones and 2-aminopyridines under controlled conditions.

- Coupling Reactions : Employing coupling agents to facilitate the attachment of the methoxyphenyl group.

Each step requires meticulous control over reaction conditions to ensure high yields and purity.

Case Studies

Recent studies have highlighted the biological activity of similar compounds in clinical settings:

- In Vitro Testing : A study evaluated several pyrrolidine derivatives for their antibacterial properties against common pathogens. The results indicated that compounds with specific halogen substitutions exhibited superior activity compared to their non-halogenated counterparts .

- Mechanistic Studies : Research focusing on the mechanism of action revealed that certain derivatives could modulate key enzymes involved in bacterial cell wall synthesis, leading to enhanced antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.